molecular formula C10H10BrNO2 B13136120 4-Bromo-6-methoxy-1-methylindolin-2-one

4-Bromo-6-methoxy-1-methylindolin-2-one

Cat. No.: B13136120
M. Wt: 256.10 g/mol
InChI Key: UUDZPBZQLIHMOT-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1-methylindolin-2-one is a substituted indolin-2-one derivative characterized by a bromo group at position 4, a methoxy group at position 6, and a methyl group at position 1 of the bicyclic indolin-2-one scaffold (Figure 1). The indolin-2-one core, a lactam structure, confers rigidity and polarity, making it a versatile intermediate in medicinal chemistry and materials science . Bromination at position 4 enhances electrophilic reactivity, while the methoxy group at position 6 modulates electronic properties and solubility.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-6-methoxy-1-methyl-3H-indol-2-one

InChI

InChI=1S/C10H10BrNO2/c1-12-9-4-6(14-2)3-8(11)7(9)5-10(12)13/h3-4H,5H2,1-2H3

InChI Key

UUDZPBZQLIHMOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-1-methylindolin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-methoxy-1-methylindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions, ring systems, or functional groups, leading to variations in physicochemical properties and applications.

Table 1: Structural Comparison of 4-Bromo-6-methoxy-1-methylindolin-2-one with Analogues

Compound Name Core Structure Substituents Key Differences Applications/Notes
This compound Indolin-2-one 4-Br, 6-OCH₃, 1-CH₃ Reference compound Medicinal chemistry, intermediates
5-Bromo-6-methoxy-1H-indole Indole 5-Br, 6-OCH₃ Lack of lactam ring; increased aromaticity Organic synthesis
4-Bromo-2-methylisoindolin-1-one Isoindolin-1-one 4-Br, 2-CH₃ Different ring system (isoindolinone) Similar reactivity, varied planarity
4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one Isoindolin-1-one 4-Br, 6-(OCH₂CH₂OCH₃) Extended alkoxy chain; higher MW (286.125) Materials science
5-Bromo-3-ethoxymethyleneindolin-2-one Indolin-2-one 5-Br, 3-(CH=OCH₂CH₃) Exocyclic double bond; E-configuration Unstable intermediate in synthesis
Physicochemical Properties
  • Molecular Weight and Solubility : The target compound’s molecular weight is estimated to be ~270–280 g/mol, comparable to 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one (286.125 g/mol) . The methoxy group enhances water solubility relative to alkyl-substituted analogues.
  • Crystallinity : Indolin-2-ones are often crystalline, facilitating characterization via X-ray crystallography (using programs like SHELXL) .

Key Research Findings

  • Substituent Position Sensitivity : Bromine at position 4 (vs. 5 in 5-bromoindolin-2-one) alters electronic density, affecting reactivity in cross-coupling reactions .
  • Stability: Methylation at position 1 improves stability over N–H indolinones, which are prone to oxidation .
  • Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) show 4-Bromo-2-methylisoindolin-1-one has 82% similarity to the target, driven by shared bromine and methyl groups .

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